1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-fluoropropyl)-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZLBDXVTWNJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCF)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The fluoropropyl group is introduced via alkylation reactions, often using 1-bromo-3-fluoropropane as the alkylating agent in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 1-(3-aminopropyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Electronic and Steric Effects
- Nitro Group : Present in all analogs, the nitro group at position 4 withdraws electron density, making the pyrazole ring electron-deficient. This enhances reactivity in nucleophilic substitution reactions .
- Fluorinated Substituents: The 3-fluoropropyl group in the target compound introduces moderate electronegativity and aliphatic flexibility, balancing metabolic stability and membrane permeability .
Biological Activity
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H11N3O3
- Molecular Weight : 185.19 g/mol
- CAS Number : 477713-78-3
Structural Characteristics
The presence of the fluoropropyl group and nitro substituent on the pyrazole ring is believed to influence its biological activity, potentially enhancing its interaction with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor potential of pyrazole derivatives, including this compound. For instance, a study on similar pyrazole compounds indicated significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) cells. The most active derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Other Biological Activities
In addition to antitumor properties, pyrazole derivatives have been reported to exhibit:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
- Antidepressant Effects : Potential modulation of neurotransmitter systems .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines. The study utilized a dose-response curve analysis to determine the IC50 values for each compound tested .
Case Study 2: Safety Profile Evaluation
Another research focused on evaluating the toxicity of pyrazole derivatives in normal lung fibroblast (MRC-5) cells. The results indicated low toxicity levels for certain derivatives, suggesting a favorable safety profile for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, fluoropropyl groups are typically introduced using 3-fluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The nitro group at the 4-position requires nitration under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Substituent steric effects (e.g., 3,5-dimethyl groups) slow down nitro group introduction due to reduced electrophilicity at the pyrazole core .
- Key Data : Reaction yields drop from 85% to 62% when introducing bulkier substituents adjacent to the nitro group .
Q. How can spectroscopic techniques (FTIR, NMR) distinguish between positional isomers of nitro-pyrazole derivatives?
- Methodological Answer :
- ¹H NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For 4-nitro isomers, the C-3 and C-5 methyl groups show upfield shifts (δ 2.1–2.3 ppm) compared to 3-nitro analogs (δ 2.4–2.6 ppm) due to reduced conjugation .
- FTIR : The nitro group’s asymmetric stretching (1530–1550 cm⁻¹) and symmetric stretching (1340–1360 cm⁻¹) frequencies vary with substitution patterns .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can fluoropropyl conformation impact structural stability?
- Methodological Answer :
- Crystallographic Challenges : The fluoropropyl chain’s flexibility leads to disordered electron density, requiring constraints (e.g., DFIX, DANG) during SHELXL refinement . The nitro group’s planar geometry may clash with dimethyl substituents, necessitating anisotropic displacement parameter (ADP) adjustments.
- Structural Stability : Fluorine’s electronegativity stabilizes C–H···F interactions (bond length ~2.7 Å), while C–H···π interactions (e.g., between pyrazole and fluorophenyl groups) contribute to lattice cohesion .
Q. How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyrazole core for nucleophilic substitution but deactivating it for electrophilic aromatic substitution. For Suzuki couplings, the 4-nitro group directs palladium catalysts to the C-3/C-5 positions. DFT calculations (B3LYP/6-31G*) show reduced electron density at C-4 (Mulliken charge: +0.32) compared to non-nitrated analogs (+0.18) .
- Key Data : Coupling yields decrease by 40% when replacing nitro with amino groups due to reduced electrophilicity .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bioactivity) for fluorinated pyrazole derivatives?
- Methodological Answer :
- Bioactivity Discrepancies : Molecular dynamics simulations (e.g., GROMACS) can identify solvent effects or protein conformational changes not captured in docking studies. For example, the fluoropropyl chain’s hydrophobic interactions may enhance membrane permeability in vitro but reduce solubility in aqueous media .
- Validation : Hybrid QM/MM methods refine binding energy calculations, while isothermal titration calorimetry (ITC) quantifies enthalpy-entropy compensation .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from byproducts like dehalogenated intermediates?
- Answer : Use silica gel chromatography with a gradient eluent (hexane:EtOAc, 8:2 to 6:4) to separate nitro-pyrazole (Rf = 0.45) from dehalogenated byproducts (Rf = 0.32). Recrystallization in ethanol/water (7:3) improves purity to >98% .
Q. How can researchers validate the absence of tautomeric forms in nitro-pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
